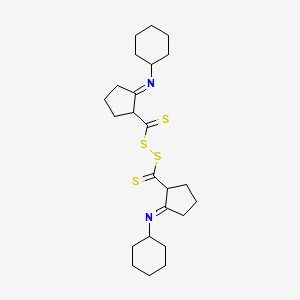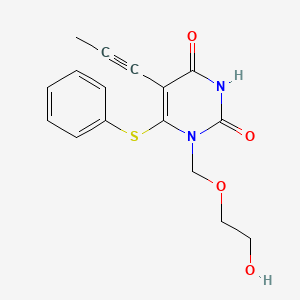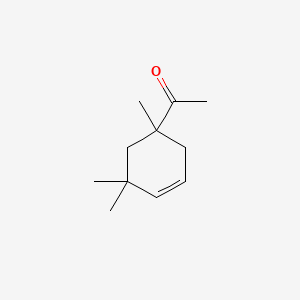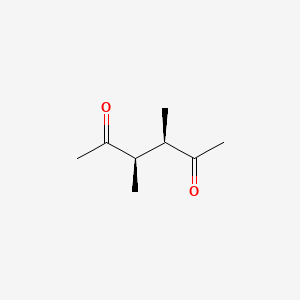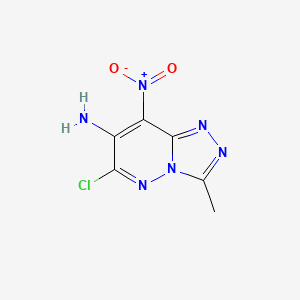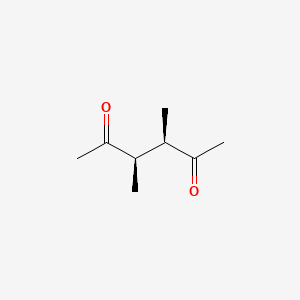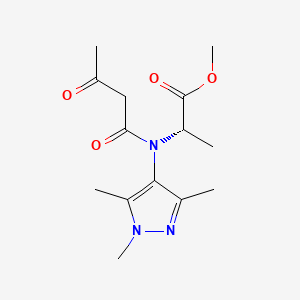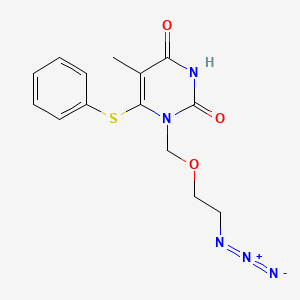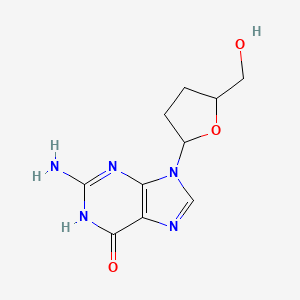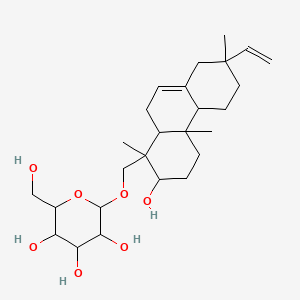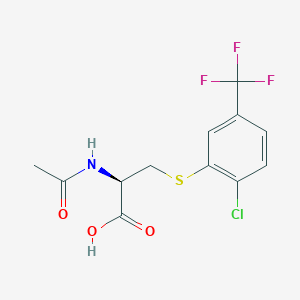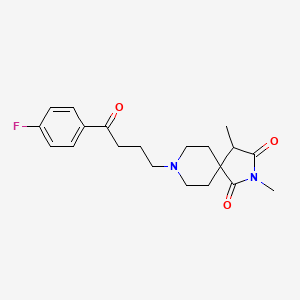
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazoketone or an α-diazocarbonyl compound, under the influence of a rhodium(II) catalyst.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.
Formation of the Oxobutyl Side Chain: The oxobutyl side chain is typically added through an alkylation reaction, using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-(4-Chlorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.
8-(4-(4-Methylphenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
3612-86-0 |
|---|---|
Molekularformel |
C20H25FN2O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-2,4-dimethyl-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C20H25FN2O3/c1-14-18(25)22(2)19(26)20(14)9-12-23(13-10-20)11-3-4-17(24)15-5-7-16(21)8-6-15/h5-8,14H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
UVYHVQDUWJOUMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
